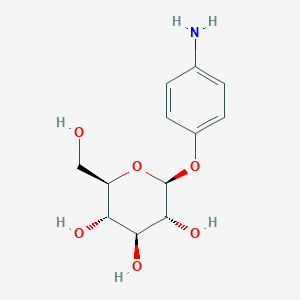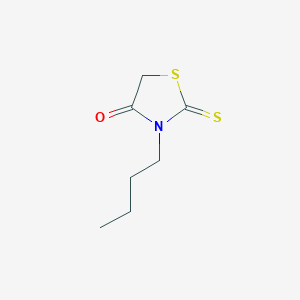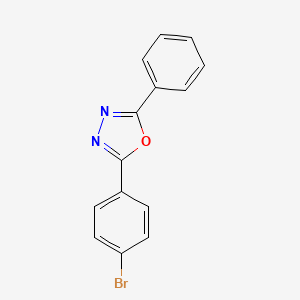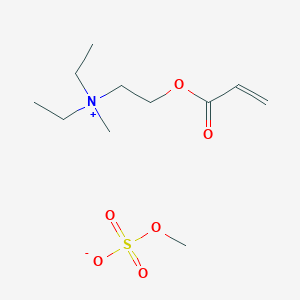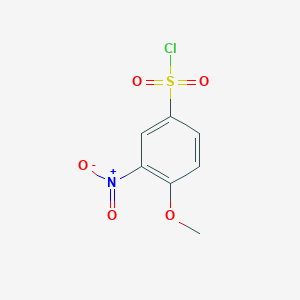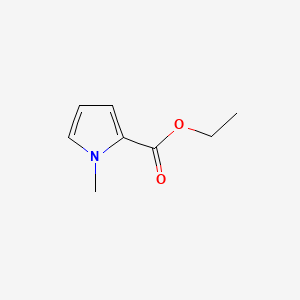![molecular formula C8H19N3O B1265823 1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]- CAS No. 5625-80-9](/img/structure/B1265823.png)
1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-, involves complex chemical processes. For instance, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexes with platinum(II) and ruthenium(II) showcases the intricate steps involved in creating such compounds, where reactants like ArTe− are generated in situ and reacted with 4-(2-chloroethyl)morpholine hydrochloride under specific conditions (Singh et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to 1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]- is characterized by specific bond lengths and angles, which are crucial for understanding their reactivity and physical properties. For instance, the study of platinum(II) complexes revealed the square planar geometry and the bond lengths, providing insights into the molecular structure of such compounds (Singh et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of 1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]- derivatives is demonstrated through their involvement in various chemical reactions. For example, the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine involves reactions under an N2 atmosphere, indicating the compound's reactivity under specific conditions (Singh et al., 2001).
Physical Properties Analysis
The physical properties of compounds related to 1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The solvent and temperature effects on the NMR spectra of ternary platinum(II) complexes provide valuable information on the physical behavior of such compounds (Goto et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and catalytic activities, are key aspects of 1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]- derivatives. The reaction of hexafluoro-1,2-epoxypropane with 1,2-bifunctional ethanes, resulting in N- and O-pentafluoropropionylated products, highlights the diverse chemical properties and potential applications of these compounds (Kawa et al., 1980).
Applications De Recherche Scientifique
Complex Formation in Chemistry
Platinum(II) Complexes : The compound is used in forming square-planar complexes with platinum(II), exhibiting significant chemical interactions and shifts in NMR measurements, indicating its utility in coordination chemistry and NMR spectroscopy (Goto et al., 2000).
Nickel(II) Diamine Complexes : It is involved in the synthesis and thermal study of nickel(II) diamine complexes, crucial for understanding the thermal behavior of such metal complexes in solid state (Roy et al., 1989).
Biomedical Applications
- Antibacterial and Anticancer Properties : Functionalization of poly(3-hydroxybutyrate) with compounds like 1,2-ethanediamine shows potent antibacterial and anticancer effects, highlighting its potential in biomedical applications (Abdelwahab et al., 2019).
Catalysis and Material Science
Catalysis of Alkene Epoxidation : The compound is used in synthesizing gallium(III) complexes for studying the mechanism of Ga(III)-catalyzed olefin epoxidation, demonstrating its role in catalytic processes (Jiang et al., 2013).
Corrosion Inhibition in Materials : Schiff base complexes involving 1,2-Ethanediamine derivatives have been shown to exhibit corrosion inhibition properties on mild steel, linking it to materials science and corrosion engineering (Das et al., 2017).
Molecular Structure Analysis
X-ray Structural Analysis : Used in the synthesis of stable dication derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde, its structural analysis contributes to the field of molecular structure determination (Keypour et al., 2009).
MRI Contrast Agent Development : The compound's derivatives have been explored in the creation of MRI contrast agents, particularly for coordinating divalent transition metal ions, a critical area in medical imaging (Zhang et al., 2011).
Propriétés
IUPAC Name |
N'-(2-morpholin-4-ylethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c9-1-2-10-3-4-11-5-7-12-8-6-11/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUURLBXQZULKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063968 | |
| Record name | 1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]- | |
CAS RN |
5625-80-9 | |
| Record name | N1-[2-(4-Morpholinyl)ethyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(4-Morpholinyl)ethyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005625809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-[2-(4-morpholinyl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(4-morpholinyl)ethyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-(4-MORPHOLINYL)ETHYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS7B26FH8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




